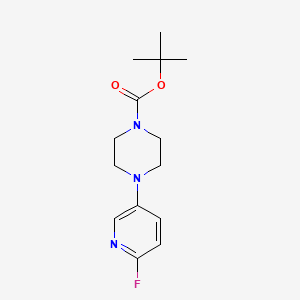

Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate is a fluorinated piperazine derivative widely used as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The 6-fluoropyridin-3-yl substituent introduces electronic and steric effects that influence reactivity, solubility, and biological interactions. This compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions .

Properties

CAS No. |

501126-13-2 |

|---|---|

Molecular Formula |

C14H20FN3O2 |

Molecular Weight |

281.33 g/mol |

IUPAC Name |

tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

UUKKQQKEPIXSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of Fluoropyridines

Fluoropyridines may undergo regioselective halogenation at the 3-position. For example, 6-fluoropyridine can be brominated using N-bromosuccinimide (NBS) under controlled conditions (-15°C, anhydrous dichloroethane). This method yields 3-bromo-6-fluoropyridine , though competing side reactions necessitate careful temperature modulation. Alternatively, iodination using potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid achieves 3-iodo-6-fluoropyridine with higher regioselectivity.

Key Reaction Conditions

Fluorination of Halopyridines

When direct halogenation is impractical, late-stage fluorination of 3-halopyridines offers an alternative. For instance, 3-bromo-5-nitropyridine may undergo nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6). However, this route is less favored due to harsh conditions (150°C, DMF) and modest yields (~50%).

Copper-Catalyzed Coupling with Piperazine

The core step involves forming the C–N bond between the halogenated pyridine and piperazine. Copper(I)-mediated Ullmann-type couplings are widely employed, leveraging ligands to enhance catalytic efficiency.

Reaction Protocol

-

Substrates : 3-Iodo-6-fluoropyridine (1.0 eq), piperazine (2.2–10.0 eq)

-

Catalyst : CuI (0.01–0.1 eq)

-

Base : Sodium tert-butoxide (1.1–6.0 eq)

-

Solvent : Toluene or dioxane (10–50 mL/g substrate)

-

Conditions :

-

Temperature: 90–140°C

-

Atmosphere: Nitrogen or oxygen-limited (<1.0% O₂)

-

Time: 2–4 hours

-

-

Workup : Filtration, concentration, column chromatography (SiO₂, ethyl acetate/hexane)

Mechanistic Insight :

The copper catalyst facilitates oxidative addition into the C–I bond, followed by piperazine coordination and reductive elimination. Ligands like Xantphos stabilize the Cu(I) intermediate, suppressing side reactions such as homo-coupling.

Boc Protection of Piperazine

Post-coupling, the secondary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Protection Protocol

-

Substrate : 4-(6-Fluoropyridin-3-yl)piperazine (1.0 eq)

-

Reagent : Boc₂O (1.05 eq)

-

Solvent : Dichloromethane or THF (25–100 mL/g substrate)

-

Conditions :

-

Temperature: 20–35°C

-

Time: 2–6 hours

-

-

Workup : Aqueous extraction, drying (Na₂SO₄), concentration

Optimization Note :

Excess Boc₂O or prolonged reaction times may lead to overprotection (e.g., bis-Boc derivatives), necessitating stoichiometric control.

Alternative Synthetic Routes

Palladium-Catalyzed Amination

For iodo-substrates, Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP enable coupling at lower temperatures (75–100°C). This method offers superior functional group tolerance but incurs higher costs.

Example :

One-Pot Halogenation-Coupling-Protection

Recent patents describe integrated workflows where halogenation, coupling, and Boc protection occur sequentially without isolating intermediates. This approach reduces purification steps but requires precise stoichiometric control.

Comparative Analysis of Methods

| Parameter | Copper-Catalyzed | Palladium-Catalyzed | One-Pot |

|---|---|---|---|

| Cost | Low | High | Moderate |

| Yield (%) | 70–85 | 80–88 | 65–75 |

| Reaction Time (h) | 2–4 | 1–3 | 6–8 |

| Scalability | Excellent | Moderate | Challenging |

| Purification Complexity | Moderate | High | Low |

Challenges and Mitigation Strategies

-

Regioselectivity in Halogenation : Competing halogenation at positions 2 or 4 is mitigated using bulky directing groups (e.g., –NH₂).

-

Catalyst Deactivation : Ligand additives (e.g., phenanthroline) chelate copper, preventing aggregation.

-

Boc Hydrolysis : Acidic workup conditions are avoided post-protection to prevent deprotection .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (C20): The fluorine atom at the 2-position of the pyridine ring (vs. This positional isomer is synthesized via Pd-catalyzed coupling of 3-bromo-2-fluoropyridine with tert-butyl piperazine-1-carboxylate .

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate :

The chloro and nitro groups are strong electron-withdrawing substituents, significantly lowering the pyridine ring’s electron density compared to fluorine. This enhances reactivity in nucleophilic aromatic substitution but may reduce metabolic stability .

Functional Group Modifications

- 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine: Removal of the tert-butyl group yields a deprotected piperazine (m/z [M+H]+ = 196) with increased polarity.

- Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate: The cyano group at the 3-position and phenyl group at the 6-position create a highly electron-deficient pyridine core. This structure is tailored for applications requiring strong dipole interactions or further derivatization via cyano-group chemistry .

Extended Linker Chains

- Tert-butyl 4-(2-(6-fluoropyridin-3-yl)ethyl)piperazine-1-carboxylate (3v) :

An ethyl spacer between the pyridine and piperazine increases molecular flexibility and lipophilicity, which could enhance membrane permeability in drug candidates. Synthesized via Pd-catalyzed cross-coupling, this compound demonstrates the versatility of the tert-butyl piperazine scaffold .

Complex Heterocyclic Derivatives

- Tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate: This structurally complex analog incorporates a pyridopyrimidine moiety, likely targeting kinase enzymes. The bromo and cyclopentyl groups provide sites for further functionalization, highlighting the scaffold’s utility in medicinal chemistry .

Biological Activity

Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate is an organic compound that has garnered attention for its significant biological activity, particularly in the realm of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, notably palbociclib, which is utilized in cancer therapy targeting cyclin-dependent kinases. The molecular structure of this compound includes a tert-butyl group, a piperazine ring, and a fluorinated pyridine moiety, contributing to its pharmacological properties.

- Molecular Formula : C14H22FN3O2

- Molecular Weight : 281.35 g/mol

- Physical State : Solid

Research indicates that this compound exhibits its biological effects primarily through modulation of serotonin receptors. These receptors play a crucial role in neurotransmitter regulation and have implications in mood disorders and various other physiological processes. The compound's interaction with these receptors suggests potential applications in treating neurological conditions as well as cancer.

Anticancer Activity

The compound has been studied extensively for its anticancer properties. It acts as an intermediate in the synthesis of palbociclib, which is effective against certain types of breast cancer. The following table summarizes the potency of related compounds in anticancer activity:

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Palbociclib | MCF-7 | 0.5 | CDK inhibitor |

| This compound | MDA-MB-231 | 0.78 | CDK inhibitor |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalator |

Case Studies and Research Findings

- Synthesis and Application : this compound is synthesized through a method involving 2-amino-6-fluoropyridine and tert-butyl piperazine-1-carboxylic acid under acidic conditions, yielding high efficiency. This synthetic route highlights its utility as a precursor for developing drugs like palbociclib.

- Biological Activity Assessment : Various studies have demonstrated that compounds with similar structures to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Flow cytometry assays revealed that these compounds trigger apoptosis via caspase activation, indicating their potential as effective anticancer agents .

- Pharmacodynamics : Interaction studies have shown that this compound's binding affinity to serotonin receptors can influence neurotransmitter activity, which is crucial for understanding its therapeutic potential beyond oncology.

Q & A

Basic: What are the established synthetic routes for Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, C(sp³)-C(sp³) cross-coupling between 5-(chloromethyl)-2-fluoropyridine and potassium 4-(trifluoroboratomethyl)piperazine-1-carboxylate tert-butyl ester at 80°C for 19 hours achieves a 62% yield . Alternative routes include functionalizing pre-formed piperazine scaffolds with fluoropyridine derivatives under basic conditions (e.g., triethylamine in acetonitrile or dichloromethane) . Key optimizations include temperature control (25–90°C), solvent selection (e.g., DMF, toluene), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .

Basic: How is the molecular structure of this compound characterized, and which analytical techniques are critical for validation?

Structural characterization employs:

- X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with α = 88.852°, β = 81.206°, γ = 87.644°) .

- NMR spectroscopy : Confirms piperazine ring proton environments (δ 2.5–3.5 ppm for N-CH₂ groups) and fluoropyridine aromatic signals .

- IR spectroscopy : Identifies carbonyl stretching (1687 cm⁻¹ for the tert-butyl ester) and C-F vibrations (1245 cm⁻¹) .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at 323.23 g/mol) .

Basic: What factors influence the stability and solubility of this compound under experimental conditions?

- Stability : The tert-butyl ester group enhances steric protection against hydrolysis, particularly in acidic/basic media. However, prolonged exposure to polar aprotic solvents (e.g., DMF) may degrade the ester .

- Solubility : Moderately soluble in chloroform and dichloromethane due to the hydrophobic tert-butyl group. Fluorine substitution on pyridine improves aqueous solubility slightly (logP ~2.5) .

- Storage : Stable as a light-yellow solid at –20°C under inert gas .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?

- Fluorine vs. Chlorine/Bromine : Fluorine enhances blood-brain barrier permeability and metabolic stability compared to bulkier halogens . Chlorine at pyridine C-6 increases receptor binding affinity (e.g., dopamine D2 receptors) but reduces solubility .

- Amino vs. Nitro Groups : Amino substitution (e.g., 6-aminopyridin-3-yl) boosts hydrogen-bonding interactions with enzymes, while nitro groups introduce steric hindrance .

- Piperazine Ring Modifications : Methylation at the piperazine N-position alters conformational flexibility, affecting target selectivity .

Advanced: What methodological challenges arise in synthesizing and purifying this compound, and how are they resolved?

- Byproduct Formation : Cross-coupling reactions may yield homocoupling byproducts; optimized Pd catalyst loading (1.5 eq.) and degassed solvents mitigate this .

- Purification : Silica gel chromatography (0–40% acetone in chloroform) resolves regioisomers . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes trace impurities .

- Crystallization : Slow evaporation from DCM/cyclohexane yields high-purity crystals (>99% by XRD) .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluoropyridine-piperazine derivatives?

Discrepancies often arise from:

- Substituent Position : Fluorine at pyridine C-6 vs. C-2 alters binding modes (e.g., 6-F derivatives show higher kinase inhibition than 2-F analogs) .

- Assay Conditions : Varying pH or ionic strength affects protonation of the piperazine ring (pKa ~7.1), altering receptor interactions .

- Cell Line Variability : Cancer cell lines with differential expression of ABC transporters may show conflicting IC₅₀ values .

Resolution : Standardize assays (e.g., pH 7.4 buffer, consistent cell lines) and validate via orthogonal methods (e.g., SPR for binding kinetics, in vivo PD models) .

Advanced: What computational and experimental strategies are used to predict and validate target engagement?

- Docking Studies : Molecular dynamics simulations with GPCR homology models (e.g., dopamine D2 receptor) identify key interactions (e.g., piperazine N-H with Asp114) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for fluoropyridine derivatives .

- Cryo-EM : Resolves binding poses in complex with membrane proteins (e.g., serotonin receptors) .

Advanced: How do isotopic labeling (e.g., ¹⁸F, ¹³C) and derivatization strategies enhance pharmacological profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.